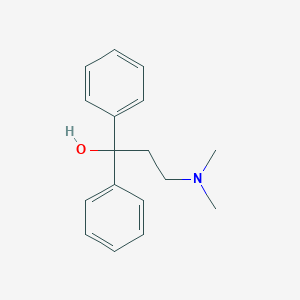
3-(Dimethylamino)-1,1-diphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1,1-diphenylpropan-1-ol, also known as DMBA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuropharmacology, and drug development.
Mécanisme D'action
3-(Dimethylamino)-1,1-diphenylpropan-1-ol is a potent carcinogen that induces DNA damage and mutations in experimental animals. The mechanism of action of 3-(Dimethylamino)-1,1-diphenylpropan-1-ol involves the formation of reactive metabolites that bind to DNA and cause structural changes, leading to the formation of adducts. These adducts can induce mutations and activate oncogenes, leading to the development of tumors.
Effets Biochimiques Et Physiologiques
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been shown to induce a variety of biochemical and physiological effects in experimental animals. These effects include oxidative stress, inflammation, and altered gene expression. 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has also been shown to disrupt the normal cell cycle and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has several advantages as a model carcinogen for laboratory experiments. It is a potent carcinogen that induces tumors in a relatively short period of time, making it a useful tool for studying the mechanisms of carcinogenesis. However, 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has some limitations, including its toxicity and the fact that it induces tumors in a non-specific manner, making it difficult to study the effects of specific chemopreventive agents.
Orientations Futures
There are several future directions for research on 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. One area of interest is the development of more specific animal models of cancer that can be used to study the effects of specific chemopreventive agents. Another area of interest is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to 3-(Dimethylamino)-1,1-diphenylpropan-1-ol. Finally, there is a need for further research on the mechanisms of action of 3-(Dimethylamino)-1,1-diphenylpropan-1-ol and the development of new therapeutic strategies for the treatment of cancer.
Méthodes De Synthèse
3-(Dimethylamino)-1,1-diphenylpropan-1-ol can be synthesized through a multistep process involving the reaction of benzaldehyde with dimethylamine and subsequent reduction with sodium borohydride. The final product can be purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(Dimethylamino)-1,1-diphenylpropan-1-ol has been used extensively in scientific research for its ability to induce tumors in experimental animals. This compound has been used as a model carcinogen to study the mechanisms of carcinogenesis and to evaluate the efficacy of various chemopreventive agents. 3-(Dimethylamino)-1,1-diphenylpropan-1-ol has also been used in the development of animal models of breast cancer, lung cancer, and skin cancer.
Propriétés
Numéro CAS |
4320-42-7 |
|---|---|
Nom du produit |
3-(Dimethylamino)-1,1-diphenylpropan-1-ol |
Formule moléculaire |
C17H21NO |
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-18(2)14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,13-14H2,1-2H3 |
Clé InChI |
MUMQBHMGYFNLPO-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Autres numéros CAS |
4320-42-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



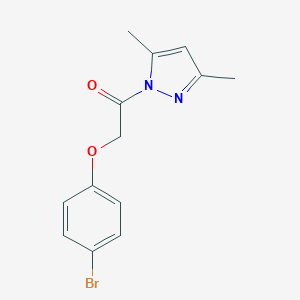
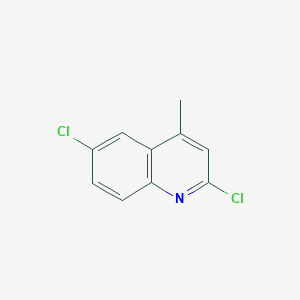
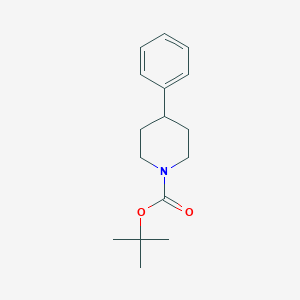
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
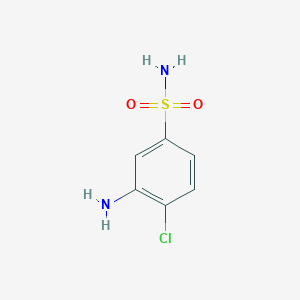
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
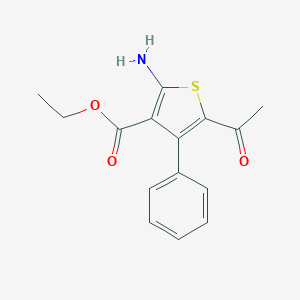
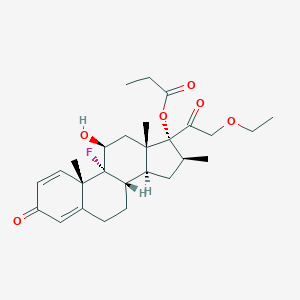
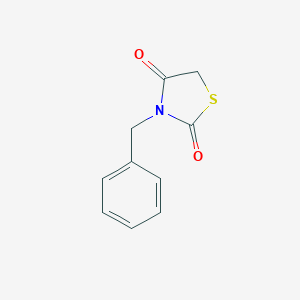
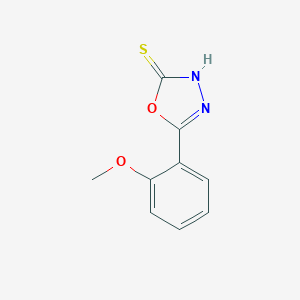
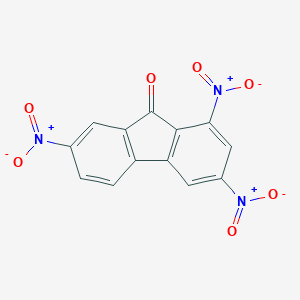
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
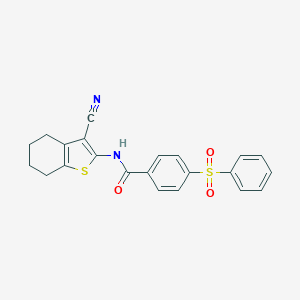
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)